molecular formula C8H6N2O5 B13892346 6-Nitro-2H-1,3-benzodioxole-5-carboxamide CAS No. 66117-81-5

6-Nitro-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B13892346
CAS No.: 66117-81-5
M. Wt: 210.14 g/mol
InChI Key: SXJABWFFRGADMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2H-1,3-benzodioxole-5-carboxamide is a chemical compound with the molecular formula C8H6N2O5. It is part of the benzodioxole family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a nitro group and a carboxamide group attached to a benzodioxole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 6-Nitro-2H-1,3-benzodioxole-5-carboxamide typically involves the nitration of 1,3-benzodioxole followed by the introduction of a carboxamide group. One common method involves the nitration of 1,3-benzodioxole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-1,3-benzodioxole is then reacted with an appropriate amine to form the carboxamide derivative .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.

Chemical Reactions Analysis

6-Nitro-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Nitro-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-2H-1,3-benzodioxole-5-carboxamide depends on its specific application. For instance, as an antidiabetic agent, it inhibits the enzyme α-amylase, which is involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, the compound can help regulate blood sugar levels . The molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-Nitro-2H-1,3-benzodioxole-5-carboxamide can be compared with other benzodioxole derivatives, such as:

Properties

CAS No.

66117-81-5

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

6-nitro-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C8H6N2O5/c9-8(11)4-1-6-7(15-3-14-6)2-5(4)10(12)13/h1-2H,3H2,(H2,9,11)

InChI Key

SXJABWFFRGADMX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.